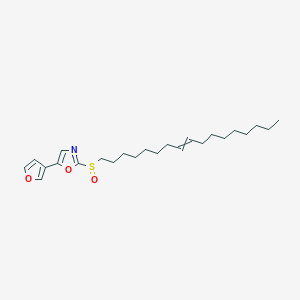![molecular formula C14H14O3 B14201586 Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-phenyl- CAS No. 835613-70-2](/img/structure/B14201586.png)
Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-phenyl-: is a heterocyclic compound that features a fused ring system combining furan and oxepin structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of phenyl-substituted furan derivatives, which undergo cyclization in the presence of suitable catalysts and under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-phenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Chemistry: In organic synthesis, Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-phenyl- serves as a valuable intermediate for the construction of more complex molecules. Its unique structure allows for the formation of diverse chemical entities through various reactions .
Biology: Its structural features may enable interactions with biological targets, making it a candidate for drug discovery and development .
Medicine: In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its therapeutic potential .
Industry: In the material science industry, this compound can be used as a building block for the synthesis of novel materials with specific properties, such as conductivity or optical activity .
Mechanism of Action
The mechanism by which Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-phenyl- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The exact pathways involved can vary based on the compound’s structure and the biological context .
Comparison with Similar Compounds
Furo[3,2-b]pyrrole-5-carboxhydrazide: This compound shares a similar furan-based structure but differs in its functional groups and biological activity.
Furo[2,3-b]pyrrole-5-carboxylate: Another related compound with a furan ring, used in different synthetic applications.
Uniqueness: Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-phenyl- is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.
Properties
CAS No. |
835613-70-2 |
|---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-phenyl-3,6,7,8-tetrahydro-2H-furo[3,2-c]oxepin-4-one |
InChI |
InChI=1S/C14H14O3/c15-14-11-9-13(10-5-2-1-3-6-10)17-12(11)7-4-8-16-14/h1-3,5-6,13H,4,7-9H2 |
InChI Key |
PMSAAWCIOXRSQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC(O2)C3=CC=CC=C3)C(=O)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


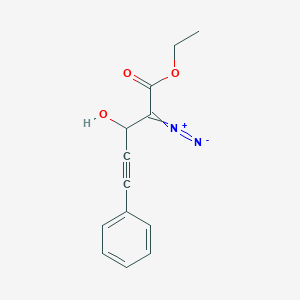
![1-Bromo-1-[4-(propan-2-yl)phenyl]propan-2-one](/img/structure/B14201512.png)
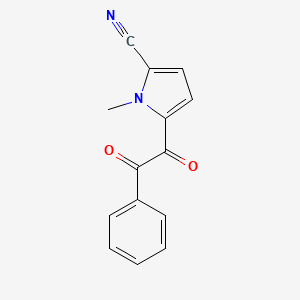
![N-{[2-Oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B14201523.png)
![N-Hydroxy-3-{[(3-phenoxyphenyl)methyl]sulfamoyl}propanamide](/img/structure/B14201526.png)
![tert-Butyl [methoxy(1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B14201529.png)

![Cyclohexanamine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14201551.png)
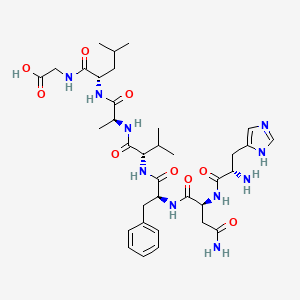
![Trimethyl[(8-methyl-1,2,3,3a,4,7-hexahydroazulen-5-yl)oxy]silane](/img/structure/B14201559.png)
![2-Dodecyl-5-[4-(5-octylthiophen-2-YL)phenyl]thiophene](/img/structure/B14201560.png)
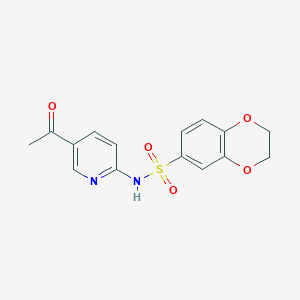
![5-Chloro-2-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14201568.png)
